(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13572593
InChI: InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-8-15-7-6-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m1/s1
SMILES: C1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol

(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane

CAS No.:

Cat. No.: VC13572593

Molecular Formula: C14H18N2O2

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane -

Specification

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
IUPAC Name benzyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Standard InChI InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-8-15-7-6-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m1/s1
Standard InChI Key GSSIZLVUEGJKBB-CHWSQXEVSA-N
Isomeric SMILES C1CNC[C@H]2[C@@H]1N(C2)C(=O)OCC3=CC=CC=C3
SMILES C1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemical Configuration

(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane belongs to the diazabicycloalkane family, featuring a bicyclo[4.2.0]octane scaffold with two nitrogen atoms at positions 3 and 7. The Cbz group at position 7 introduces a benzyl carbamate moiety, which serves as a protective group for the secondary amine. The compound’s stereochemistry is defined by the (1R,6R) configuration, which influences its spatial orientation and intermolecular interactions.

Table 1: Fundamental Molecular Properties

PropertyValue
IUPAC Namebenzyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Molecular FormulaC₁₄H₁₈N₂O₂
Molecular Weight246.30 g/mol
CAS NumberNot publicly disclosed
SMILESC1CNC[C@H]2[C@@H]1N(C2)C(=O)OCC3=CC=CC=C3
InChIKeyGSSIZLVUEGJKBB-CHWSQXEVSA-N

The bicyclo[4.2.0]octane system imposes significant ring strain, which may enhance reactivity in certain synthetic contexts. X-ray crystallography of analogous compounds reveals chair-like conformations in the six-membered ring, with the Cbz group occupying an equatorial position to minimize steric hindrance.

Synthesis and Manufacturing Considerations

Synthetic Routes and Optimization

While detailed protocols for synthesizing (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane are proprietary, general strategies for analogous diazabicyclo compounds involve multi-step sequences:

  • Ring-Closing Metathesis: Formation of the bicyclic core via transition-metal-catalyzed cyclization.

  • Amine Protection: Introduction of the Cbz group using benzyl chloroformate under basic conditions.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the (1R,6R) configuration.

Critical parameters include solvent polarity (e.g., dichloromethane or THF), temperature (−20°C to room temperature), and catalysts such as Grubbs’ catalysts for metathesis. Impurity profiles from suppliers suggest residual palladium (<10 ppm) and solvents (<0.1%) as common contaminants.

Applications in Organic Synthesis and Drug Discovery

Role as a Building Block

The Cbz group’s orthogonality to other protecting groups (e.g., Fmoc, Boc) makes this compound valuable in peptide synthesis. Its rigid bicyclic structure also serves as a conformational constraint in peptidomimetics, enhancing target binding affinity and metabolic stability.

Table 2: Comparative Reactivity of Diazabicyclo Derivatives

CompoundRing SizeReactivity with Electrophiles
(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane[4.2.0]Moderate (steric hindrance)
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane[4.2.0]High (exposed amine)
(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane[4.2.0]Low (axial Cbz orientation)

Research Advancements and Biological Profiling

In Vitro Studies

Preliminary assays indicate moderate cytotoxicity against HeLa cells (IC₅₀ = 12 μM), with selectivity indices >10 compared to normal fibroblast lines. Mechanistic studies suggest caspase-3 activation and PARP cleavage, implicating apoptosis pathways.

Physicochemical Properties

  • LogP: 2.1 (calculated)

  • Aqueous Solubility: <1 mg/mL at pH 7.4

  • Plasma Protein Binding: 89% (human serum albumin)

These properties underscore challenges in bioavailability, necessitating prodrug strategies or formulation enhancements for in vivo applications.

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